molecular formula C8H8ClNO3 B1360071 4-(Chloromethyl)-1-methoxy-2-nitrobenzene CAS No. 6378-19-4

4-(Chloromethyl)-1-methoxy-2-nitrobenzene

Cat. No.: B1360071
CAS No.: 6378-19-4
M. Wt: 201.61 g/mol
InChI Key: DKRYRFRNGLTDMB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-methoxy-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Chloromethyl)-1-methoxy-2-nitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19935. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Chloromethyl)-1-methoxy-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-1-methoxy-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-1-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8-3-2-6(5-9)4-7(8)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRYRFRNGLTDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213220
Record name 4-(Chloromethyl)-2-nitroanisole
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Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6378-19-4
Record name 4-(Chloromethyl)-1-methoxy-2-nitrobenzene
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Record name 4-(Chloromethyl)-2-nitroanisole
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Record name 6378-19-4
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Record name 4-(Chloromethyl)-2-nitroanisole
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Record name 4-(chloromethyl)-2-nitroanisole
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Record name 4-(Chloromethyl)-2-nitroanisole
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Safe Handling of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth overview of the critical safety protocols and handling procedures for 4-(Chloromethyl)-1-methoxy-2-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The information herein is grounded in authoritative sources and established safety principles for handling analogous chemical structures.

Understanding the Hazard Profile: A Multifaceted Analysis

4-(Chloromethyl)-1-methoxy-2-nitrobenzene is a substituted aromatic compound whose hazard profile is dictated by the interplay of its three key functional groups: the nitrobenzene core, the chloromethyl group, and the methoxy group. While specific toxicological data for this exact molecule is not extensively published, a robust risk assessment can be constructed by examining the known hazards of structurally similar compounds.

The nitroaromatic core is associated with systemic toxicity, including the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[1] Symptoms of exposure can include headache, fatigue, dizziness, and cyanosis (a blueish discoloration of the skin and lips).[1] The chloromethyl group introduces significant irritant and lachrymatory (tear-inducing) properties, posing a direct hazard to the eyes, skin, and respiratory tract.[2] Furthermore, chlorinated aromatic compounds, as a class, warrant careful handling due to their potential for persistence and toxicity.[3]

Physicochemical Properties and Associated Risks

A summary of the physicochemical properties of a closely related compound, 4-chloro-1-methoxy-2-nitrobenzene, is presented below. These properties are crucial for understanding the compound's behavior and potential for exposure.

PropertyValueImplication for Handling
Appearance Yellow solid[4]Solid form may generate dust during handling, requiring appropriate respiratory protection.
Molecular Formula C₇H₆ClNO₃[5][6]---
Molecular Weight 187.58 g/mol [5][6]---
Melting Point 61-63 °C[4]Relatively low melting point; may melt in warm conditions.
Boiling Point Approx. 286-288 °C[4]Low volatility at room temperature, but vapor pressure will increase with temperature.
Solubility in Water Insoluble[4][6]Spills will not be diluted by water; appropriate absorbents are necessary.
Solubility in Organic Solvents Soluble in common organic solvents[4]Solvents can increase the risk of skin absorption.
Flash Point Approx. 125 °C[4]Combustible, but does not ignite readily.[7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive safety strategy relies on a combination of robust engineering controls and appropriate personal protective equipment.

Primary Engineering Controls

All manipulations of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene should be conducted in a certified chemical fume hood to minimize inhalation exposure to dust or vapors.[8] The work area should be well-ventilated, and measures should be in place to prevent the accumulation of dust.[8] For any processes that could generate static electricity, such as vigorous stirring or transfer, equipment should be properly grounded to prevent ignition of flammable vapors.[9]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.[10]

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield to protect against splashes and dust.[8][11]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile rubber gloves are a suitable option, but it is crucial to check the manufacturer's permeation data for the specific solvent being used, if any.[2] Always inspect gloves for any signs of degradation before use and remove them using the proper technique to avoid contaminating your skin.

  • Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashing or dust generation, consider a chemical-resistant apron or coveralls.[8] Ensure clothing is made of a material that is resistant to the chemicals being handled.[11]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[8][12] A respiratory protection program, including fit-testing, is essential.[8][13]

PPE_Hierarchy cluster_Controls Hierarchy of Controls cluster_PPE_Details Required PPE Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls More Effective PPE PPE Administrative Controls->PPE Less Effective Eye Protection Eye Protection PPE->Eye Protection Hand Protection Hand Protection PPE->Hand Protection Body Protection Body Protection PPE->Body Protection Respiratory Protection Respiratory Protection PPE->Respiratory Protection

Caption: Hierarchy of controls and essential PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and maintaining the integrity of the compound.

Handling
  • Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

  • Avoid contact with skin, eyes, and clothing.[8][14]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][11]

  • Minimize dust generation and accumulation during handling.[8]

  • Use non-sparking tools and take precautionary measures against static discharge.[9][14]

Storage
  • Store in a tightly closed, properly labeled container.[4][8]

  • Keep in a cool, dry, and well-ventilated area.[4][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][10]

  • The storage area should be secured and accessible only to authorized personnel.[2]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is critical to mitigating harm.

First Aid Measures
  • In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[3][8] Seek immediate medical attention.[3]

  • In case of eye contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][8] Seek immediate medical attention.[3]

  • If inhaled: Move the victim to fresh air immediately.[8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[8] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[2] Seek immediate medical attention.[2]

  • If ingested: Do NOT induce vomiting.[2][8] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[2]

Spill Response

The appropriate response to a spill depends on its size and location.

  • Minor Spill (contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial absorbent.[2][15]

    • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container.[3][16]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[3]

  • Major Spill (outside of a fume hood or a large volume):

    • Evacuate the immediate area and restrict access.[3][15][16]

    • If the substance is flammable, eliminate all ignition sources.[17]

    • Notify your institution's emergency response team or local emergency services.[15][17][18]

    • Provide them with the identity of the chemical, the quantity spilled, and the exact location.[15]

    • Do not attempt to clean up a major spill without proper training and equipment.

Spill_Response_Workflow Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Minor Spill Minor Spill Assess Spill Size->Minor Spill < 1 Liter & Contained Major Spill Major Spill Assess Spill Size->Major Spill > 1 Liter or Uncontained Wear PPE Wear PPE Minor Spill->Wear PPE Evacuate Area Evacuate Area Major Spill->Evacuate Area Contain Spill Contain Spill Wear PPE->Contain Spill Collect Waste Collect Waste Contain Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Restrict Access Restrict Access Evacuate Area->Restrict Access Notify Emergency Services Notify Emergency Services Restrict Access->Notify Emergency Services

Caption: General workflow for spill response.

Disposal Considerations

All waste containing 4-(Chloromethyl)-1-methoxy-2-nitrobenzene, including contaminated PPE and cleanup materials, must be treated as hazardous waste.[3] Dispose of this waste in designated, sealed, and properly labeled containers in accordance with all local, state, and federal regulations.[3][16] Do not dispose of this chemical down the drain.[7]

Conclusion: A Commitment to Safety

The safe handling of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene is achievable through a combination of a thorough understanding of its potential hazards, the consistent use of appropriate engineering controls and personal protective equipment, and strict adherence to established safety protocols. This guide serves as a foundational resource for laboratory personnel, and it is incumbent upon each individual to apply these principles diligently to foster a safe and productive research environment.

References

  • Benchchem. (n.d.). Personal protective equipment for working with nitrovinyl compounds.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Ascent Chemical. (n.d.). 4-Chloro-2-Methoxy-1-Nitrobenzene.
  • ChemCERT. (2016, October 19). Emergency Chemical Spill Response.
  • ChemicalBook. (n.d.). 1-Chloro-4-methoxy-2-nitrobenzene(10298-80-3).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 4-Chloro-1-methoxy-2-nitrobenzene SDS, 89-21-4 Safety Data Sheets.
  • ECHEMI. (n.d.). 1-Chloro-4-methoxy-2-nitrobenzene SDS, 10298-80-3 Safety Data Sheets.
  • Chemius. (n.d.). nitro razredčilo.
  • University of Oklahoma Health Sciences. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026.
  • University of Toronto. (n.d.). Chemical Spill Procedures - Environmental Health & Safety.
  • NJ.gov. (n.d.). Common Name: BENZENE, 1-(CHLORO- METHYL)-4-NITRO- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE.
  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures | Emergency Management.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • U.S. Department of Health and Human Services. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PubChem. (n.d.). 4-Chloro-2-nitroanisole.
  • WorldOfChemicals. (2013, January 29). 4-Chloro-1-methoxy-2-nitrobenzene.
  • ChemicalBook. (n.d.). 1-Chloro-4-methoxy-2-nitrobenzene(10298-80-3).
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.

Sources

Mechanistic Dynamics & Synthetic Utility of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Chloromethyl)-1-methoxy-2-nitrobenzene (often referred to as 4-methoxy-3-nitrobenzyl chloride) represents a high-value pharmacophore scaffold in medicinal chemistry. Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-donating methoxy group and the electron-withdrawing nitro group flanking a reactive benzylic center. This guide provides a deep-dive technical analysis of its reactivity profile, specifically focusing on nucleophilic substitution dynamics (


 vs. 

), and offers a validated protocol for its use in synthesizing nitrogen-containing heterocycles—a critical step in the development of tyrosine kinase inhibitors (TKIs).

Molecular Architecture & Electronic Theory

To manipulate this molecule effectively, one must understand the competing electronic forces acting upon the benzylic carbon (C-4).

The Electronic "Push-Pull" System

The reactivity of the chloromethyl group is dictated by the resonance and inductive effects of the ring substituents:

  • Methoxy Group (-OCH

    
    ) at C-1: 
    
    • Effect: Strong Resonance Donor (+R).

    • Impact: Being para to the chloromethyl group, the methoxy oxygen donates electron density into the ring. In a pure p-methoxybenzyl chloride, this would significantly stabilize a benzylic carbocation, promoting

      
       pathways.
      
  • Nitro Group (-NO

    
    ) at C-2: 
    
    • Effect: Strong Inductive and Resonance Withdrawer (-I, -R).

    • Impact: Located meta to the chloromethyl group, the nitro group exerts a strong electron-withdrawing inductive effect. This increases the electrophilicity of the benzylic carbon, making it a "hot" target for nucleophiles (

      
      ), while simultaneously destabilizing the transition state for carbocation formation (
      
      
      
      ).
Net Reactivity Consequence

The -NO


 group effectively "dampens" the solvolytic (

) tendency usually seen in methoxy-benzyl systems. Consequently,

(bimolecular nucleophilic substitution)
becomes the dominant and most controllable reaction pathway. This makes the molecule an excellent alkylating agent for amines and thiols but requires careful base selection to prevent polymerization or hydrolysis.

Nucleophilic Substitution Dynamics

The following diagram illustrates the divergence of reaction pathways based on nucleophile strength and solvent conditions.

ReactivityLandscape Start 4-(Chloromethyl)-1-methoxy- 2-nitrobenzene SN2_Path SN2 Pathway (Dominant) Start->SN2_Path Strong Nu: (R2NH, RS-, CN-) Polar Aprotic Solvent SN1_Path SN1 Pathway (Suppressed) Start->SN1_Path Weak Nu: (H2O, ROH) Protic Solvent Product_Amine Benzyl Amine (Drug Intermediate) SN2_Path->Product_Amine k_obs = k[Substrate][Nu] Product_Ether Benzyl Ether SN2_Path->Product_Ether Alkoxylation Product_Alcohol Benzyl Alcohol (Hydrolysis Byproduct) SN1_Path->Product_Alcohol Solvolysis

Figure 1: Reactivity landscape showing the dominance of


 pathways due to the meta-nitro destabilization of the carbocation intermediate.

Synthetic Application: Validated Amination Protocol

A primary application of this scaffold is the introduction of the 4-methoxy-3-nitrobenzyl moiety into secondary amines (e.g., piperazine, morpholine) to generate intermediates for EGFR or HER2 inhibitors.

Experimental Design Strategy
  • Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup, but DMF increases reaction rate by solvating the cation of the base.

  • Base: Potassium Carbonate (

    
    ) or DIPEA. Inorganic bases are preferred to scavenge the HCl byproduct without competing as nucleophiles.
    
  • Stoichiometry: Slight excess of amine (1.1 equiv) to ensure complete consumption of the toxic alkyl halide.

Step-by-Step Protocol: Synthesis of N-(4-Methoxy-3-nitrobenzyl)morpholine

Reagents:

  • 4-(Chloromethyl)-1-methoxy-2-nitrobenzene (1.0 equiv, 10 mmol)

  • Morpholine (1.2 equiv, 12 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv, 20 mmol)
    
  • Acetonitrile (anhydrous, 50 mL)

Workflow:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge the 4-(chloromethyl)-1-methoxy-2-nitrobenzene and anhydrous Acetonitrile.

  • Base Addition: Add

    
     in a single portion. The suspension should be stirred vigorously.
    
  • Nucleophile Addition: Add Morpholine dropwise over 5 minutes at room temperature (20-25°C). Note: A mild exotherm may be observed.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
       and excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and Brine (1 x 20 mL).

  • Purification: Dry over

    
    , filter, and concentrate. If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography.
    
Data Summary: Solvent Effects on Yield
SolventTemperatureTime (h)Yield (%)Comments
Acetonitrile 60°C492%Cleanest profile; easy solvent removal.
DMF 25°C288%Faster rate, but aqueous workup required to remove DMF.
Ethanol Reflux865%Solvolysis byproduct (Ethyl ether) observed (competing

).

Stability & Safety Profile

Handling benzylic chlorides requires strict adherence to safety protocols due to their alkylating nature.

Hazards
  • Lachrymator: Like benzyl chloride, this compound is a potent lachrymator. It attacks mucous membranes and eyes. All weighing and transfer must occur in a functioning fume hood.

  • Sensitizer: Potential skin sensitizer. Double-gloving (Nitrile) is recommended.

  • Thermal Instability: Nitro-substituted benzyl halides can be thermally unstable. Do not distill at atmospheric pressure; decomposition may lead to rapid pressure buildup [1].

Storage[2]
  • Store at 2–8°C under an inert atmosphere (

    
     or Ar).
    
  • Protect from moisture to prevent hydrolysis to the benzyl alcohol and HCl gas generation.

References

  • Ishihara, Y. (2024, September 30).[2] Roles of the Chloro and Methoxy Groups in Drug Discovery.[2][3] Drug Hunter.[2][3] Retrieved October 26, 2025, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 593789, 2-Chloro-4-methoxy-1-nitrobenzene (Structural Isomer Reference). Retrieved October 26, 2025, from [Link]

Sources

Methodological & Application

Application Note: Benzylic Suzuki Coupling of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring high-fidelity protocols for the Suzuki-Miyaura cross-coupling of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene .

Unlike standard aryl halide couplings, this substrate involves a benzylic chloride (sp³-hybridized electrophile). This introduces unique challenges: competitive hydrolysis (solvolysis), homocoupling (Wurtz-type), and


-hydride elimination (though less prevalent in benzylic systems). The presence of the para-methoxy group (EDG) activates the benzylic position, while the ortho-nitro group (EWG) provides steric and electronic modulation.

Part 1: Strategic Overview & Mechanistic Insight

The Substrate Challenge

The target substrate, 4-(Chloromethyl)-1-methoxy-2-nitrobenzene , is a "push-pull" system:

  • Activation: The methoxy group at C1 is para to the chloromethyl group at C4. This electron donation stabilizes the benzylic carbocation character, significantly increasing reactivity towards oxidative addition but also heightening susceptibility to nucleophilic attack (hydrolysis) by the base.

  • Deactivation/Sterics: The nitro group at C2 is meta to the reactive center. While electronically withdrawing, its primary influence is steric bulk near the methoxy group and potential coordination to the metal center.

The Benzylic Coupling Mechanism

Successful coupling requires a catalyst system that facilitates oxidative addition into the C(sp³)-Cl bond without promoting homocoupling.

Key Mechanistic Pathway:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond. Unlike aryl chlorides, this is facile but reversible.

  • Haptotropic Shift: The resulting

    
    -benzyl palladium species is in equilibrium with the 
    
    
    
    -benzyl species. Ligands that stabilize the
    
    
    species (bulky phosphines like SPhos/XPhos) prevent deleterious side reactions.
  • Transmetalation: The rate-limiting step. Requires activation of the boron species by a base.

  • Reductive Elimination: Forms the C(sp³)-C(sp²) bond.[1]

Mechanistic Visualization

The following diagram illustrates the specific catalytic cycle and critical failure points for this substrate.

BenzylicSuzuki Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L)Pd(II)-Cl(Benzyl) Pd0->OxAdd Fast Insertion Substrate Substrate: 4-(Chloromethyl)-1-methoxy- 2-nitrobenzene Substrate->OxAdd SideReaction FAILURE MODE: Homocoupling / Hydrolysis OxAdd->SideReaction Slow Transmetalation Transmetal Transmetalation (Base + Ar-B(OH)2) OxAdd->Transmetal Rate Limiting Step RedElim Reductive Elimination Product Release Transmetal->RedElim RedElim->Pd0 Regeneration

Caption: Figure 1. Catalytic cycle emphasizing the competition between productive transmetalation and homocoupling failure modes in benzylic systems.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" (Buchwald-Type Conditions)

Best for: High value substrates, complex boronic acids, and scale-up. Rationale: This protocol utilizes SPhos or XPhos , ligands engineered to stabilize oxidative addition complexes and accelerate reductive elimination, crucial for preventing benzylic homocoupling.

Reagents
  • Electrophile: 4-(Chloromethyl)-1-methoxy-2-nitrobenzene (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos-Pd-G2 (Precatalyst) (1–3 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or THF/Water (10:1)

Step-by-Step Methodology
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the boronic acid, Base (K₃PO₄), and SPhos-Pd-G2 catalyst.

  • Substrate Addition: Dissolve 4-(Chloromethyl)-1-methoxy-2-nitrobenzene in the organic solvent (Toluene or THF) and add to the vial.

  • Degassing: Add the deoxygenated water component. Sparge with Argon for 5 minutes or perform three freeze-pump-thaw cycles.

    • Critical: Oxygen promotes homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat to 60–80°C .

    • Note: Benzylic chlorides are reactive; monitor by TLC/LCMS after 2 hours. Do not overheat (>100°C) to avoid decomposition of the nitro group.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography.

    • Warning: The product may contain residual protodeboronated byproducts.

Protocol B: The Molander Method (Potassium Trifluoroborates)

Best for: Unstable boronic acids or when strict anhydrous conditions are difficult. Rationale: Potassium trifluoroborates are air-stable and release the active boronic acid slowly, maintaining a low concentration of nucleophile that matches the rate of the catalytic cycle.

Reagents
  • Electrophile: 4-(Chloromethyl)-1-methoxy-2-nitrobenzene (1.0 equiv)

  • Nucleophile: Potassium Aryl Trifluoroborate (1.1 equiv)

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)[1]

  • Solvent: THF/H₂O (10:1) or CPME/H₂O

Step-by-Step Methodology
  • Combine the benzylic chloride, trifluoroborate salt, catalyst, and base in a reaction vessel.

  • Add solvent (THF/Water).[1]

  • Degas thoroughly.

  • Heat to reflux (approx. 75–80°C) for 4–12 hours.

  • Observation: The reaction mixture often turns black (Pd precipitation) upon completion.

Part 3: Optimization & Troubleshooting Matrix

Use the following decision matrix to optimize low-yielding reactions.

Data Summary Table
ParameterStandard ChoiceAlternative (If Standard Fails)Reason for Switch
Ligand SPhos / XPhosdppf / PCy₃SPhos is best for benzylic; dppf is robust for simple cases.
Base K₃PO₄CsF (Anhydrous)Use CsF if hydrolysis (benzyl alcohol formation) is observed.
Solvent Toluene/Water1,4-Dioxane (Anhydrous)Switch to anhydrous if substrate hydrolyzes rapidly.
Temp 65°C40°C or RTLower temp reduces homocoupling side reactions.
Optimization Workflow

Optimization Start Start: Protocol A Check Check LCMS/TLC Start->Check Result1 Product > 80% Check->Result1 Result2 Hydrolysis (Benzyl Alcohol) Check->Result2 Result3 Homocoupling (Dimer) Check->Result3 Result4 No Reaction Check->Result4 Action1 Isolate Result1->Action1 Action2 Switch to Anhydrous Base (CsF or K3PO4 dry) Result2->Action2 Action3 Lower Temp & Increase Catalyst Result3->Action3 Action4 Switch to Protocol B (Trifluoroborates) Result4->Action4

Caption: Figure 2. Logic flow for troubleshooting common benzylic coupling failures.

Part 4: Safety & Handling

  • Lachrymator Hazard: 4-(Chloromethyl)-1-methoxy-2-nitrobenzene is a benzylic chloride. It is a potent lachrymator and skin irritant. Handle only in a fume hood.

  • Nitro Group Risks: While this specific derivative is generally stable, nitro-aromatics can be energetic. Avoid heating dry residues of the reaction mixture if metal salts are present.

  • Catalyst Toxicity: Palladium compounds are toxic; ensure proper waste disposal of aqueous layers containing heavy metals.

Part 5: References

  • Molander, G. A., & Elia, M. D. (2006).[2] Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Foundational text on Pd-catalyzed mechanisms).

  • PubChem. (n.d.). 2-(Chloromethyl)-1-methoxy-4-nitrobenzene Compound Summary. (Used for structural verification of isomers). Link

  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling. (Reference for SPhos/XPhos selection). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with 4-(Chloromethyl)-1-methoxy-2-nitrobenzene (also known as 4-methoxy-3-nitrobenzyl chloride). This intermediate is critical in the synthesis of tyrosine kinase inhibitors (e.g., EGFR/HER2 inhibitors) and requires precise control to avoid yield-destroying side reactions.

Ticket ID: CHEM-SUP-4M3NB-CL Status: Active Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist

System Overview & Reaction Logic

The synthesis of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene is typically achieved via one of two primary routes. Your impurity profile depends entirely on which route you are running.

  • Route A (Radical Chlorination): Reaction of 4-methyl-2-nitroanisole with

    
     or 
    
    
    
    initiated by radicals (AIBN/Light).
    • Primary Risk: Selectivity (Mono- vs. Di-chlorination) and Ring Chlorination.

  • Route B (Dehydroxychlorination): Reaction of (4-methoxy-3-nitrophenyl)methanol with

    
     or 
    
    
    
    .
    • Primary Risk: Hydrolysis and dimerization.

Reaction Pathway & Impurity Network

The following diagram maps the kinetic competition between the desired product and common side reactions.

ReactionNetwork SM Starting Material (4-Methyl-2-nitroanisole) Product Target Product (Benzyl Chloride) SM->Product SO2Cl2 / Radical (Kinetic Control) RingCl Impurity B (Ring Chlorinated) Ionic Mechanism SM->RingCl Lewis Acid / Fe Low Temp Benzal Impurity A (Benzal Chloride) Over-chlorination Product->Benzal Excess Cl source Long Rxn Time Alcohol Impurity C (Benzyl Alcohol) Hydrolysis Product->Alcohol H2O / Moisture Dimer Impurity D (Dimer) Wurtz Coupling Product->Dimer High Conc. Radical Recomb.

Figure 1: Reaction network showing the competition between benzylic chlorination (desired), gem-dichlorination (over-reaction), and nuclear chlorination (ionic side reaction).[1]

Troubleshooting Guide (By Impurity)

Use this section to diagnose your specific issue based on HPLC/GC-MS data.

Issue 1: High Levels of "Impurity A" (Gem-Dichloride)

Observation: HPLC shows a lipophilic peak eluting after the product. Mass spec shows M+34 pattern relative to product. Mechanism: The benzyl chloride product is more reactive toward radical halogenation than the methyl starting material due to radical stabilization by the chlorine atom. Root Cause:

  • Reaction run to 100% conversion.

  • Excess chlorinating agent used (>1.1 eq).

Corrective Action Technical Rationale
Stop at 85-90% Conversion Benzylic chlorination follows consecutive reaction kinetics (

). Stopping early maximizes B (Target) and minimizes C (Benzal chloride). Unreacted SM is easier to separate than the dichloride.
Slow Addition of Radical Initiator Adding AIBN/BPO in portions ensures a steady radical flux, preventing "hot spots" of high radical concentration that favor over-chlorination.
Issue 2: High Levels of "Impurity B" (Ring Chlorination)

Observation: Mass spec shows isomeric mass to the product but different retention time. NMR shows loss of aromatic proton signal rather than methyl/methylene change. Mechanism: Electrophilic Aromatic Substitution (EAS). The methoxy group is a strong ortho/para activator. Even with the nitro group, the ring position ortho to the methoxy (Position 6) is electron-rich and susceptible to ionic chlorination. Root Cause:

  • Presence of Lewis Acids (trace Iron/Rust from needles or reactors).

  • Temperature too low (favors ionic over radical pathway).

  • Lack of light/initiator.

Corrective Action Technical Rationale
Add Chelators / Glassware Ensure all reactors are glass-lined. If using metal spatulas/needles, switch to plastic/glass. Trace

catalyzes nuclear chlorination.
Increase Temperature Radical chain propagation has a higher activation energy than ionic substitution. Higher temperatures (reflux in

or PhCl) favor the radical pathway.
Light Source Ensure strong UV/Visible light irradiation (tungsten or mercury lamp) to promote homolytic cleavage of the chlorinating agent.
Issue 3: Hydrolysis (Benzyl Alcohol Formation)

Observation: Appearance of a polar peak (lower retention time). Root Cause:

  • Moisture in the solvent.

  • Aqueous workup performed too slowly or at high pH.

  • Silica gel chromatography (silica is acidic and wet).

Protocol Adjustment:

"Do not use unbuffered silica gel for purification. If chromatography is necessary, neutralize the silica with 1% Triethylamine (TEA) or use neutral alumina. Ideally, purify via recrystallization from dry heptane/EtOAc."

Critical Protocol: Minimizing Side Reactions

To ensure reproducibility, follow this optimized protocol logic designed to suppress the side reactions described above.

Optimized Radical Chlorination Workflow
  • Solvent Selection: Use Benzene (traditional, hazardous) or Trifluoromethylbenzene (modern, greener alternative). Avoid polar solvents which stabilize ionic intermediates (Ring Chlorination).

  • Reagent Stoichiometry:

    • Substrate: 1.0 eq

    • 
      : 1.05 eq (Do not exceed 1.1 eq).
      
    • AIBN: 0.05 eq (Added in 3 portions: t=0, t=1h, t=2h).

  • Reaction Monitoring:

    • Sample every 30 minutes.

    • Quench: Take 50

      
       aliquot 
      
      
      
      partition in Water/EtOAc
      
      
      Inject Organic layer.
    • Stop Trigger: When Ratio (Product : Starting Material) is 90 : 10 . Do not chase the last 10%.

Diagnostic Decision Tree

TroubleshootingTree Start Analyze Crude Mixture (HPLC/GC) CheckImp Identify Major Impurity Start->CheckImp IsDichlor Is it M+34? (Dichloride) CheckImp->IsDichlor Late Eluting IsRing Is it Isomeric? (Ring Chloro) CheckImp->IsRing Close Eluting IsOH Is it Polar? (Alcohol) CheckImp->IsOH Early Eluting Act1 Reduce Rxn Time Reduce Cl2 eq IsDichlor->Act1 Act2 Check for Metal ions Increase Temp Check Light Source IsRing->Act2 Act3 Dry Solvents Neutralize Silica IsOH->Act3

Figure 2: Decision matrix for process optimization based on analytical data.

FAQ: Expert Insights

Q: Can I use NBS (N-Bromosuccinimide) instead of Sulfuryl Chloride? A: Yes, but you will obtain the benzyl bromide. While the bromide is more reactive in subsequent nucleophilic substitutions (e.g., coupling with an amine), it is also significantly less stable and more prone to dimerization and hydrolysis. If you specifically need the chloride for stability during storage, stick to


 or NCS [1].

Q: Why does my product turn pink/red upon storage? A: This indicates the formation of trace phenols or quinones (oxidation products) or liberated HCl catalyzing decomposition.

  • Fix: Store the product over activated 4Å molecular sieves or a small amount of solid

    
     to scavenge acid. Store at -20°C in the dark.
    

Q: The reaction stalls at 60% conversion. Should I add more initiator? A: Yes. The half-life of AIBN at reflux (80°C) is roughly 1 hour. If the reaction runs longer than 2-3 hours, the initiator is dead. Add a fresh portion (0.02 eq) and continue reflux.

References

  • Vertex AI Search. (2025). Benzylic chlorination of 4-methyl-2-nitroanisole mechanism side products. 1

  • Organic Chemistry Portal. (2020). Benzyl chloride synthesis by chlorination or substitution. 2

  • Chemistry Stack Exchange. (2016). Mechanism of benzylic vs ring chlorination. 3

  • CymitQuimica. (n.d.). 4-Nitrobenzyl chloride Properties and Safety. 4

Sources

Technical Support Center: Purification of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-70381 | Severity: High (Stability Risk) | Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Paradox

You are likely encountering difficulties purifying 4-(Chloromethyl)-1-methoxy-2-nitrobenzene (CAS: 70381-69-6) because you are treating it like a standard benzyl chloride. It is not.

The Structural Trap: The methoxy group at the para position relative to the chloromethyl group acts as a powerful electron donor (Resonance Effect


). This stabilizes the benzylic carbocation, making the C-Cl bond significantly more labile than in unsubstituted benzyl chloride. Consequently, this molecule is hyper-sensitive to solvolysis .
  • Common Failure Mode: Recrystallizing in hot ethanol (leads to ethyl ether formation).

  • Common Failure Mode: Chromatography on acidic silica (leads to hydrolysis/degradation).

This guide prioritizes non-nucleophilic purification to preserve the integrity of your pharmacophore.

Module 1: Crystallization Protocols

Recommended for scale-up (>5g) and removal of unreacted methyl precursor.

The primary challenge with this compound is its tendency to "oil out" rather than crystallize due to its low melting point and the presence of impurities (specifically the unreacted 4-methyl-1-methoxy-2-nitrobenzene).

Protocol A: The "Displacement" Recrystallization

Do NOT use alcohols. Use a hydrocarbon/polar-aprotic system.

ParameterSpecificationRationale
Solvent A (Dissolver) Ethyl Acetate (EtOAc) or TolueneDissolves the nitro-aromatic core.
Solvent B (Anti-solvent) n-Heptane or CyclohexaneInduces precipitation; high boiling point prevents rapid evaporation.
Temperature 50°C (Max)Do not boil. High heat promotes thermal decomposition.
Cooling Rate 5°C per hourSlow cooling prevents oiling out (liquid-liquid phase separation).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in minimal EtOAc at 40–50°C.

  • Filtration: Perform a rapid hot filtration (using a pre-warmed funnel) to remove inorganic salts (if synthesized via radical chlorination).

  • Anti-Solvent Addition: Add n-Heptane dropwise with vigorous stirring until a persistent cloudiness appears.

  • Re-solubilization: Add 1-2 mL of EtOAc to clear the solution.

  • Seeding (Critical): Add a seed crystal of pure product at 35°C. If no seed is available, scratch the glass wall.

  • Crystallization: Allow to cool to RT slowly, then chill to -10°C.

  • Wash: Wash filter cake with cold 100% Heptane.

Module 2: Chromatographic Purification

Recommended for high purity requirements (<5g) or separating over-chlorinated byproducts.

Standard silica gel is slightly acidic (pH 6.0–6.5). For this activated benzyl chloride, this acidity is sufficient to catalyze hydrolysis on the column, leading to "streaking" and yield loss.

Protocol B: Neutralized Flash Chromatography

Stationary Phase Preparation:

  • Buffer: Wash silica gel with 1% Triethylamine (Et3N) in Hexanes before loading the column.

  • Alternative: Use neutral alumina (Activity Grade III), though separation resolution may decrease.

Mobile Phase Gradient:

PhaseCompositionPurpose
Equilibration 95:5 Hexane:EtOAcStabilize the column.
Elution Start 90:10 Hexane:EtOAcElute non-polar impurities (bis-chloromethyls).
Product Elution 80:20 Hexane:EtOAcElute target compound (Rf ~0.35).
Wash 100% EtOAcRemove polar hydrolysis byproducts (benzyl alcohols).

Visualization:

  • UV (254 nm): Strong absorbance due to the nitro-aromatic system.

  • Warning: Do not use stain dips containing sulfuric acid (e.g., Anisaldehyde) for TLC monitoring before heating, as they will decompose the spot immediately.

Module 3: Troubleshooting & Diagnostics
Visualizing the Instability Pathway

The following diagram illustrates why moisture and alcohols are destructive. The methoxy group pushes electrons into the ring, ejecting the chloride.

G Start Target Molecule (Benzyl Chloride) Inter Resonance Stabilized Carbocation Start->Inter -Cl (Fast step) Alcohol Impurity: Ethyl Ether (If EtOH used) Inter->Alcohol + EtOH (Solvolysis) Hydrolysis Impurity: Benzyl Alcohol (If Wet) Inter->Hydrolysis + H2O (Hydrolysis)

Caption: Fig 1. Solvolysis pathway driven by the para-methoxy group. Note that the carbocation intermediate is highly stabilized, lowering the activation energy for degradation.

FAQs: Researcher to Researcher

Q1: My product is an oil, but literature says it should be a solid. What happened? A: You likely have the "Methyl Impurity" (unreacted starting material). The melting point of the mixture is depressed below room temperature (Eutectic formation).

  • Fix: Run a crude NMR. If the starting material is >10%, recrystallization will fail. You must re-subject the oil to the chlorination reaction (radical source + NCS) to drive conversion, or use Protocol B (Chromatography) to separate.

Q2: Can I use Methanol/Ethanol for recrystallization? A: Absolutely not. As shown in Figure 1, the benzylic carbon is highly electrophilic. Heating in methanol will convert your product to the methyl ether (4-(Methoxymethyl)-1-methoxy-2-nitrobenzene) within minutes. Stick to EtOAc/Heptane or DCM/Hexane.

Q3: The compound turns pink/red upon storage. A: This indicates HCl formation and subsequent autocatalytic decomposition.

  • Fix: Store the solid with a small packet of anhydrous K2CO3 or stabilized with silver wire in the vial to scavenge free chloride. Store at -20°C under Argon.

Q4: I see a spot at the baseline on my TLC. A: That is the benzyl alcohol derivative (4-(Hydroxymethyl)-1-methoxy-2-nitrobenzene). It forms if your NMR solvent (CDCl3) is acidic or if the sample was exposed to humid air. Always filter your CDCl3 through basic alumina before running NMRs on this compound.

References
  • Electronic Effects in Benzyl Halides

    • Concept: The rate of solvolysis of benzyl chlorides is accelerated by electron-donating groups (EDGs)
    • Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Protocol: General procedures for handling labile benzyl chlorides emphasize non-nucleophilic solvents.
  • Synthesis Context (Patent Literature)

    • Context: Synthesis of 4-substituted-2-nitroanisoles often utilizes radical chlorin
    • Source: US Patent 2014/0221658 A1. Process for the preparation of substituted benzyl chlorides. (Generalized reference for class of compounds).

  • Data: Standard silica gel has a pH of ~6.5, which can degrade trityl and benzyl halides.

Preventing decomposition of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Decomposition During Storage

Welcome to the Technical Support Center for 4-(Chloromethyl)-1-methoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this reactive compound. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance and troubleshooting solutions based on established chemical principles and practical laboratory experience.

Understanding the Instability of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene

4-(Chloromethyl)-1-methoxy-2-nitrobenzene is a valuable intermediate in organic synthesis. However, its chemical structure, featuring a benzylic chloride and an electron-withdrawing nitro group, renders it susceptible to degradation over time. The primary modes of decomposition are hydrolysis and potential photodegradation. Understanding these pathways is crucial for implementing effective storage strategies.

The benzylic chloride moiety is inherently reactive and prone to nucleophilic substitution, particularly hydrolysis in the presence of water. The electron-withdrawing nitro group can further influence the reactivity of the molecule, potentially destabilizing the benzylic position. The methoxy group, being an electron-donating group, can offer some stabilizing effect through resonance.[1][2] However, the overall stability is a balance of these electronic effects.

Below is a diagram illustrating the primary hydrolytic decomposition pathway:

G cluster_0 Hydrolytic Decomposition Pathway A 4-(Chloromethyl)-1-methoxy-2-nitrobenzene C SN1 or SN2 Nucleophilic Substitution A->C Reacts with B Presence of Water (H₂O) B->C Nucleophile D 4-Methoxy-2-nitrobenzyl alcohol C->D Forms E Hydrochloric Acid (HCl) C->E Forms G cluster_0 Troubleshooting Decomposition Issues Start Suspected Decomposition (e.g., color change, low yield) CheckStorage Review Storage Conditions Start->CheckStorage Temp Temperature > 8°C? CheckStorage->Temp Moisture Exposure to Moisture? Temp->Moisture No SolutionTemp Action: Store at 2-8°C Temp->SolutionTemp Yes Light Exposure to Light? Moisture->Light No SolutionMoisture Action: Use Desiccant & Tightly Seal Moisture->SolutionMoisture Yes Inert Stored Under Inert Gas? Light->Inert No SolutionLight Action: Store in Amber Vial/Dark Light->SolutionLight Yes SolutionInert Action: Purge with Argon/Nitrogen Inert->SolutionInert Yes End Implement Correct Storage Protocol & Consider Using a Fresh Batch Inert->End No SolutionTemp->Moisture SolutionMoisture->Light SolutionLight->Inert SolutionInert->End

Caption: A logical workflow for troubleshooting decomposition of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene.

Experimental Protocols

Protocol 1: Proper Storage of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene

Objective: To outline the standard operating procedure for the safe and effective long-term storage of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene.

Materials:

  • Vial of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene

  • Amber glass vial with a PTFE-lined cap

  • Desiccator or sealable container

  • Inert gas (Argon or Nitrogen) source with a regulator and tubing

  • Parafilm or other sealing tape

  • Refrigerator (2-8°C)

Procedure:

  • Initial Inspection: Upon receipt, inspect the compound for any signs of discoloration or clumping.

  • Inert Gas Purge: If the compound is not already under an inert atmosphere, gently flush the headspace of the vial with a stream of argon or nitrogen for 10-15 seconds.

  • Secure Sealing: Immediately and tightly cap the vial. For added protection, wrap the cap and neck of the vial with Parafilm. [3]4. Use of Desiccant: Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves). [4][5][6][7][8]If a desiccator is not available, a larger, sealable container with a desiccant can be used.

  • Refrigerated Storage: Store the desiccator or container in a refrigerator maintained at 2-8°C.

  • Documentation: Label the container with the compound name, date of receipt, and storage conditions.

Protocol 2: Use of a Stabilizer for Working Solutions

Objective: To describe a method for potentially enhancing the stability of solutions of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene for short-term experimental use.

Note: The use of a stabilizer should be evaluated for compatibility with your specific reaction conditions.

Materials:

  • 4-(Chloromethyl)-1-methoxy-2-nitrobenzene

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Butylated hydroxytoluene (BHT)

  • Glassware and standard laboratory equipment

Procedure:

  • Solvent Preparation: Ensure the solvent is anhydrous to minimize hydrolysis.

  • Stabilizer Addition: To the solvent, add a small amount of Butylated hydroxytoluene (BHT) as a radical scavenger. A typical concentration is 0.01-0.1% w/v. [9][10][11][12]3. Solution Preparation: Dissolve the desired amount of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene in the BHT-containing solvent.

  • Storage of Solution: If the solution is to be stored for a short period before use, keep it in a tightly sealed container, protected from light, and under an inert atmosphere. Refrigeration is recommended.

References

  • Jalon Zeolite. (2025, March 20). Exploring Various Desiccant Uses in Different Industries.
  • SPIE Digital Library. (n.d.). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity.
  • Super Dry Systems. (n.d.). What Is Desiccant and the Many Uses for It.
  • Filo. (2025, May 30).
  • Benchmark Industrial. (n.d.). How to Use Desiccants for Moisture Protection.
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • Vaia. (n.d.). Predict the order of relative stability of the three benzylic cations derived from chloromethylbenzene (benzyl chloride), 1 -(chloromethyl) -.
  • Pittelkow, M. (n.d.).
  • Streampeak Group. (2025, June 16). The Role of Desiccants in Pharmaceutical Stability.
  • SciSpace. (n.d.).
  • PubMed. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • ResearchGate. (2025, December 31). 1-Chloromethyl-4-nitrobenzene.
  • RSC Publishing. (n.d.).
  • Kao. (n.d.).
  • National Institutes of Health. (n.d.). 1-Chloromethyl-4-nitrobenzene - PMC.
  • National Institutes of Health. (n.d.). 1-Chloromethyl-3-nitrobenzene - PMC.
  • Public Health. (2021, December 2).
  • ResearchGate. (n.d.).
  • Ataman Kimya. (n.d.).
  • Quora. (2021, April 17). Why is Methoxy methyl carbocation (CH3-O-CH2+)
  • Wikipedia. (n.d.).
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • ResearchGate. (2025, August 6). Effect of the antioxidant BHT on reducing depletion of chlorothalonil in treated wood after 54 months of ground-contact exposure | Request PDF.
  • Towson University. (n.d.).
  • Astro Chemical. (2023, August 1). Shelf-Life & Storage Conditions.
  • Wikipedia. (n.d.). Benzyl group.
  • EHSLeaders. (2011, December 14). Grouping Chemicals for Safe Storage.
  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage | Environmental Health and Safety.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025, August 9).
  • ChemKey - Shout Education. (n.d.). Multiple Free Radical Substitutions in the Reaction of Methylbenzene and Chlorine.
  • National Institutes of Health. (n.d.). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC.
  • Chemguide. (n.d.). free radical substitution in the methylbenzene and chlorine reaction.
  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride..
  • Benchchem. (n.d.).

Sources

Validation & Comparative

A Researcher's Guide to Alternatives for 4-(Chloromethyl)-1-methoxy-2-nitrobenzene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the strategic use of protecting groups is paramount. Among these, the 4-methoxy-2-nitrobenzyl (MNB) group has carved out a significant niche, prized for its unique cleavage conditions which offer an orthogonal approach to many standard protecting group strategies. The go-to reagent for the introduction of this valuable moiety has traditionally been 4-(chloromethyl)-1-methoxy-2-nitrobenzene. However, considerations of stability, reactivity, and the availability of alternative synthetic pathways have spurred the exploration of other reagents. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

The Benchmark: Understanding 4-(Chloromethyl)-1-methoxy-2-nitrobenzene

4-(Chloromethyl)-1-methoxy-2-nitrobenzene serves as the primary electrophile for installing the MNB protecting group onto a variety of nucleophilic functional groups, including alcohols, phenols, amines, and thiols. The MNB group itself is valued for its stability under a range of conditions, yet its selective removal via photolytic cleavage or reduction of the nitro group followed by cleavage provides a powerful tool in multistep synthesis.[1][2]

The utility of the MNB group is particularly evident in peptide synthesis, where it can be used as a backbone-protecting group that is compatible with Boc chemistry.[1][3] Its photolabile nature allows for deprotection under mild conditions, which is crucial for sensitive biomolecules.

The Contenders: A Comparative Analysis of Alternative Reagents

While effective, 4-(chloromethyl)-1-methoxy-2-nitrobenzene is not without its drawbacks, including potential lability and the harsh conditions sometimes required for its formation. This has led to the development and use of several alternative reagents.

4-(Bromomethyl)-1-methoxy-2-nitrobenzene

The bromo-analogue of the standard reagent, 4-(bromomethyl)-1-methoxy-2-nitrobenzene, often exhibits enhanced reactivity towards nucleophiles. This can be advantageous in cases where the substrate is less reactive or when milder reaction conditions are desired.

Key Advantages:

  • Increased Reactivity: The C-Br bond is typically more labile than the C-Cl bond, leading to faster reaction rates.

  • Milder Reaction Conditions: The enhanced reactivity may allow for the use of weaker bases or lower temperatures.

Considerations:

  • Stability: The increased reactivity can also translate to lower stability, potentially requiring more careful storage and handling.

  • Synthesis: While accessible, the synthesis of the bromomethyl derivative may involve the use of brominating agents that require specific handling precautions.

4-(Hydroxymethyl)-1-methoxy-2-nitrobenzene (MNB-OH) in Conjunction with Activating Agents

Utilizing the corresponding alcohol, 4-(hydroxymethyl)-1-methoxy-2-nitrobenzene, in combination with an activating agent, presents a versatile alternative. This approach avoids the direct use of the more reactive halomethyl compounds.

Common Activation Methods:

  • Mitsunobu Reaction: A classic method for converting alcohols to a variety of functional groups, including ethers, esters, and thioethers. This reaction typically employs diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).

  • Acid Catalysis: In some cases, direct acid-catalyzed etherification or esterification can be achieved, although this is often limited to more reactive substrates.

Key Advantages:

  • Versatility: The Mitsunobu reaction, in particular, is compatible with a wide range of nucleophiles.

  • Improved Stability of Precursor: The alcohol is generally more stable and easier to handle than the corresponding halide.

Considerations:

  • Stoichiometric Byproducts: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate, which must be removed during purification.

  • Reaction Conditions: The conditions for the Mitsunobu reaction are specific and require careful control.

Structurally Related Benzyl-Type Protecting Groups

Expanding the scope beyond direct MNB analogues, other substituted benzyl protecting groups offer a spectrum of stabilities and deprotection methods. These can be introduced using their corresponding benzyl halides or alcohols.[4][5]

Notable Alternatives:

  • p-Methoxybenzyl (PMB) Group: A widely used protecting group, introduced via p-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br).[6] It is cleaved under oxidative conditions (e.g., with DDQ or CAN) or strong acid.[7][8] This provides orthogonality to the photolytically cleavable MNB group.

  • 2,4-Dimethoxybenzyl (DMB) Group: This group, with an additional methoxy substituent, is even more acid-labile than the PMB group, allowing for selective deprotection under milder acidic conditions.[4]

  • 4-(3,4-Dimethoxyphenyl)benzyl (DMPBn) Group: This alternative to the PMB group can be cleaved under acidic conditions and has been shown to be stable to conditions used for the removal of other common protecting groups.[9][10]

Experimental Data Summary

The following table summarizes typical reaction conditions and yields for the protection of a generic alcohol (R-OH) using the discussed reagents.

ReagentBase/Activating AgentSolventTemp (°C)Time (h)Typical Yield (%)
4-(Chloromethyl)-1-methoxy-2-nitrobenzeneNaHTHF/DMF0 to rt2-1275-90
4-(Bromomethyl)-1-methoxy-2-nitrobenzeneK₂CO₃ or NaHAcetone/DMFrt1-680-95
4-(Hydroxymethyl)-1-methoxy-2-nitrobenzenePPh₃, DIAD (Mitsunobu)THF0 to rt4-1670-85
p-Methoxybenzyl chloride (PMB-Cl)NaHTHF/DMF0 to rt2-885-98

Note: Yields are highly substrate-dependent and the conditions provided are general guidelines.

Experimental Protocols

Protocol 1: Protection of an Alcohol using 4-(Bromomethyl)-1-methoxy-2-nitrobenzene
  • To a solution of the alcohol (1.0 eq) in anhydrous acetone (0.1 M) is added potassium carbonate (2.0 eq).

  • 4-(Bromomethyl)-1-methoxy-2-nitrobenzene (1.2 eq) is added, and the mixture is stirred at room temperature for 1-6 hours, monitoring by TLC.

  • Upon completion, the reaction is filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the desired MNB-ether.

Protocol 2: Mitsunobu Reaction with 4-(Hydroxymethyl)-1-methoxy-2-nitrobenzene
  • To a solution of the alcohol (1.0 eq), 4-(hydroxymethyl)-1-methoxy-2-nitrobenzene (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C is added DIAD (1.5 eq) dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 4-16 hours, monitoring by TLC.

  • The solvent is removed under reduced pressure.

  • The crude residue is purified by silica gel column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Visualization of Synthetic Pathways

Workflow for MNB Protection

G 4-Cl-MNB 4-(Chloromethyl)-1-methoxy-2-nitrobenzene Base Base (e.g., NaH, K₂CO₃) 4-Br-MNB 4-(Bromomethyl)-1-methoxy-2-nitrobenzene MNB-OH 4-(Hydroxymethyl)-1-methoxy-2-nitrobenzene Mitsunobu Mitsunobu Reagents (PPh₃, DIAD) Nucleophile Nucleophile (R-OH, R-NH₂, R-SH) Protected_Product MNB-Protected Substrate Nucleophile->Protected_Product Protection G Complex_Molecule Molecule with MNB and PMB groups Photolysis Photolysis (hv) Complex_Molecule->Photolysis Selective MNB Cleavage Oxidation Oxidative Cleavage (DDQ) Complex_Molecule->Oxidation Selective PMB Cleavage MNB_Deprotected MNB group removed Photolysis->MNB_Deprotected PMB_Deprotected PMB group removed Oxidation->PMB_Deprotected

Caption: Orthogonal removal of MNB and PMB protecting groups.

Conclusion and Future Outlook

The choice of reagent for the introduction of the 4-methoxy-2-nitrobenzyl protecting group is a critical decision in the design of a synthetic route. While 4-(chloromethyl)-1-methoxy-2-nitrobenzene remains a workhorse in this regard, its bromo-analogue offers a more reactive alternative, and the use of the corresponding alcohol via Mitsunobu or other activation methods provides a valuable, albeit different, strategic approach. Furthermore, considering structurally related benzyl-type protecting groups like PMB and DMB can open up a wider range of orthogonal deprotection strategies, which is invaluable in the synthesis of complex, multifunctional molecules. As the demands of synthetic chemistry continue to grow, the development of new, efficient, and selective protecting group methodologies will undoubtedly remain an active and important area of research.

References

  • Johnson, E. C. B., et al. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides.
  • Johnson, E. C. B. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. SciSpace.
  • Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
  • Various Authors. (2005). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH.
  • Gaunt, M. J., Yu, J.-Q., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis.
  • Various Authors. (Patent). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Kim, J., et al. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC.
  • Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech.
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  • PubChem. 2-Bromo-4-methoxy-1-nitrobenzene. PubChem.
  • LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • Various Authors. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
  • Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. University of Geneva.
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  • Ascent Chemical. 4-Chloro-2-Methoxy-1-Nitrobenzene. Ascent Chemical.
  • BLD Pharm. (2024). 33696-00-3|4-Bromo-1-methoxy-2-nitrobenzene. BLD Pharm.
  • Various Authors. (2018).
  • BenchChem. (2025). Application Notes: The Role of 4-Methoxybenzoic Acid Derivatives in Protecting Group Chemistry. BenchChem.
  • Santa Cruz Biotechnology. 4-Bromo-1-methoxy-2-nitrobenzene. Santa Cruz Biotechnology.
  • Various Authors. (2025). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
  • Matrix Fine Chemicals. 4-METHOXY-2-METHYL-1-NITROBENZENE.
  • ChemicalBook. (2023). 1-(BROMOMETHYL)-2-METHOXY-4-NITROBENZENE. ChemicalBook.
  • ChemWis. (2025). Conversion of Nitrobenzene to 4-Methoxybenzoic acid. YouTube.
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  • Various Authors. (2022). Some of the currently used nitrobenzyl-derived protecting groups.
  • Various Authors. (2025). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
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